molecular formula C12H18O B14635023 6-Pentylbicyclo[3.2.0]hept-6-EN-2-one CAS No. 54396-50-8

6-Pentylbicyclo[3.2.0]hept-6-EN-2-one

Cat. No.: B14635023
CAS No.: 54396-50-8
M. Wt: 178.27 g/mol
InChI Key: WEYMHJCLCOYFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Pentylbicyclo[3.2.0]hept-6-en-2-one is a substituted bicyclic ketone of significant interest in organic synthesis and fragrance research. Compounds based on the bicyclo[3.2.0]heptenone structure are recognized as versatile synthetic intermediates and precursors for the synthesis of complex natural products and pheromones . The bicyclo[3.2.0] framework is a key structural motif that offers different opportunities in each ring for subsequent stereocontrolled assembly of valuable products . Specifically, bicyclo[3.2.0]hept-2-en-7-ones can serve as key intermediates for the synthesis of important pheromones such as lineatine and grandisol . The pentyl side chain in this analog suggests potential use in the development of fragrance ingredients or in structure-activity relationship studies. Furthermore, the cyclobutanone ring within the bicyclic system is a reactive handle that can undergo a variety of stereoselective transformations, including ring expansion, Baeyer-Villiger oxidation, and alkylation at the carbonyl carbon, making it a valuable building block in medicinal and synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54396-50-8

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

6-pentylbicyclo[3.2.0]hept-6-en-2-one

InChI

InChI=1S/C12H18O/c1-2-3-4-5-9-8-11-10(9)6-7-12(11)13/h8,10-11H,2-7H2,1H3

InChI Key

WEYMHJCLCOYFLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2C1CCC2=O

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 3.2.0 Hept 6 En 2 One Systems

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and direct method for the formation of cyclobutane (B1203170) rings, which constitute the core of the bicyclo[3.2.0]heptane structure. researchgate.netacs.org This approach involves the light-induced reaction of an alkene with an enone to rapidly construct the fused-ring system, often with the potential to create multiple new stereocenters. researchgate.net

Visible Light-Mediated [2+2] Photocycloadditions Leading to Bicyclo[3.2.0]heptenones

Classical photochemical reactions often require high-energy ultraviolet (UV) light, which can lead to side reactions and degradation of sensitive substrates. researchgate.net The advent of visible-light photocatalysis has revolutionized [2+2] cycloadditions, offering milder and more selective reaction conditions. researchgate.netchemrxiv.org These methods utilize photocatalysts that absorb low-energy visible light to initiate the cycloaddition process through either organophotoredox catalysis or energy transfer mechanisms.

Organophotoredox catalysis has emerged as a potent strategy for the stereoselective synthesis of bicyclo[3.2.0]heptanes. mdpi.comnih.govresearchgate.net This method typically involves the use of an organic dye, such as Eosin Y, which, upon visible light irradiation, initiates a single-electron transfer (SET) process. mdpi.comunimi.itunimi.it In the synthesis of bicyclo[3.2.0]heptane systems from aryl bis-enone derivatives, the reaction mechanism proceeds through the generation of a radical anion intermediate. mdpi.comunimi.it The excited photocatalyst is first reduced by a sacrificial electron donor, and the resulting reduced catalyst then transfers an electron to the enone substrate. mdpi.com This radical anion undergoes an intramolecular radical cyclization to form a bicyclic radical anion, which is then oxidized to yield the final bicyclo[3.2.0]heptane product. mdpi.com

The use of chiral auxiliaries attached to the enone substrate has enabled the development of enantioselective versions of this transformation, producing enantioenriched bicyclo[3.2.0]heptane derivatives. mdpi.comnih.govresearchgate.net Computational studies, including DFT analysis, have been employed to elucidate the reaction mechanism and understand the factors governing the stereochemical outcome, which often favors a syn-closure pathway. mdpi.comnih.gov

Table 1: Organophotoredox-Catalyzed [2+2] Photocycloaddition of Aryl Bis-enones Data synthesized from multiple sources. mdpi.comunimi.it

PhotocatalystPromoter/AdditiveSolventLight SourceTypical YieldKey Feature
Eosin YLiBr, iPr2NEtAcetonitrile (MeCN)Visible Light (e.g., Green LEDs)Moderate to High (up to 76%)Stereoselective formation of cis-anti diastereoisomers. mdpi.com

An alternative approach to visible-light-mediated [2+2] cycloadditions involves triplet-triplet energy transfer (EnT). nih.govrsc.orgrsc.org In this process, a photosensitizer, often a transition metal complex like an iridium(III) catalyst, absorbs visible light and becomes electronically excited. nih.gov This excited sensitizer (B1316253) then transfers its energy to a substrate molecule, promoting it to a triplet excited state. beilstein-journals.org This triplet-state species, which has biradical character, can then undergo the desired [2+2] cycloaddition with an alkene. rsc.orgrsc.org

This strategy has been successfully applied to the synthesis of various bicyclic systems. For instance, the intramolecular [2+2] cycloaddition of dienones to form bridged benzobicycloheptanone products has been achieved with high yields and excellent regioselectivity using a polypyridyl iridium(III) catalyst. nih.gov The mechanism of triplet energy transfer and the factors controlling regioselectivity have been supported by electrochemical, computational, and spectroscopic studies. nih.gov This method circumvents the need for high-energy UV irradiation and expands the scope of accessible complex molecules, including spirocyclic compounds relevant to drug discovery. nih.govrsc.org

Table 2: Energy Transfer-Sensitized [2+2] Photocycloaddition Data synthesized from multiple sources. nih.govnih.gov

Sensitizer/CatalystReaction TypeSubstrate ClassLight SourceKey Feature
Polypyridyl Iridium(III) ComplexIntramolecularDienonesVisible LightHigh regioselectivity for "crossed" products. nih.gov
Not specifiedIntermolecular2-Isoxazoline-3-carboxylates and AlkenesVisible LightAccess to densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes. nih.gov

The success of carbonyl-alkene [2+2] photocycloadditions is highly dependent on the nature of the reacting partners. The reaction generally works well for forming the bicyclo[3.2.0]heptane core from cyclopentenone derivatives and various alkenes. researchgate.netresearchgate.net However, the specific synthesis of a 6-pentyl substituted bicyclo[3.2.0]heptenone via an intermolecular approach would require the cycloaddition of a cyclopentenone with a pentyl-substituted alkene, such as 1-heptyne, followed by elimination.

The substrate scope for these reactions is broad but has limitations. Intermolecular reactions often yield a mixture of exo and endo adducts, with stereoselectivity being a significant challenge. researchgate.net The facial diastereoselectivity in reactions involving chiral 4-hydroxy-2-cyclopentenone (B1226963) derivatives has been studied, but often remains moderate. researchgate.net Furthermore, the efficiency of intermolecular cycloadditions can be hampered by the short lifetime of the excited state species, which can favor competing pathways like substrate isomerization over the desired cycloaddition. beilstein-journals.org While the methodology is robust for aryl bis-enones and certain activated alkenes, the application to simple, unactivated aliphatic alkenes required for the direct synthesis of a 6-pentyl substituted scaffold can be less efficient.

Intramolecular Photochemical Cyclizations for Bicyclo[3.2.0]heptenone Formation

Intramolecular [2+2] photocycloadditions offer a powerful alternative for constructing bicyclo[3.2.0]heptenone systems, often with superior control over regio- and stereoselectivity compared to their intermolecular counterparts. beilstein-journals.orgresearchgate.net In this approach, the enone and alkene moieties are tethered within the same molecule, pre-organizing the system for cyclization upon photoexcitation.

Systems containing both a diene and a ketone functionality tethered by a suitable chain can undergo intramolecular [2+2] photocycloaddition. researchgate.net Upon photoexcitation, the reaction can, in principle, yield two different regioisomers: a "straight" adduct and a "crossed" adduct. researchgate.net For substrates where the two double bonds are separated by two atoms (i.e., 1,5-dienes), the formation of the crossed photocycloadduct is typically favored, an observation often referred to as the "Rule of Five". researchgate.net

Visible-light-induced energy transfer has been effectively used to promote these intramolecular cyclizations. nih.gov For example, dienones have been efficiently converted to bridged bicycloheptanone products with excellent regioselectivity for the crossed adduct. nih.gov This strategy provides a significant advantage over methods requiring UV light and has been applied to the synthesis of complex molecular architectures. nih.gov The use of alkenylboronic esters as one of the tethered partners has also been explored, demonstrating that even simple, non-conjugated alkenes can be activated for intramolecular [2+2] cycloaddition using high-energy photosensitizers. beilstein-journals.org This approach is synthetically valuable as it provides access to three-dimensional bicyclic fragments that retain a versatile boron handle for further chemical modification. beilstein-journals.org

Factors Influencing Regioselectivity and Diastereoselectivity in Intramolecular Processes

The outcome of intramolecular [2+2] photocycloaddition reactions to form bicyclo[3.2.0]heptane systems is governed by several factors that dictate the regioselectivity and diastereoselectivity of the cyclization.

Regioselectivity: In the intramolecular [2+2] photocycloaddition of α-substituted enones, the regioselectivity is often explained by the initial formation of a 1,4-diradical intermediate. The preference for the formation of five-membered rings during the initial cyclization step leads to the predominance of the "crossed" cycloaddition product. nih.gov For instance, the photocycloaddition of 2-(2′-alkenyloxy)cycloalk-2-enones proceeds with high regioselectivity to yield the crossed product. nih.gov The nature of substituents on the tether connecting the enone and the alkene can also significantly influence the regioselectivity. Studies on intramolecular meta-photocycloaddition reactions have shown that electropositive groups favor the formation of the linear isomer, while electronegative substituents lead to a preference for the angular isomer. semanticscholar.org

Diastereoselectivity: The diastereoselectivity of these intramolecular processes is also highly dependent on the reaction conditions and the structure of the substrate. For example, organophotoredox-catalyzed radical anion [2+2] photocycloadditions of aryl bis-enone derivatives have been shown to produce bicyclo[3.2.0]heptanes with varying diastereoselectivity depending on the reaction conditions. mdpi.comunimi.it The use of chiral auxiliaries, such as oxazolidinones, can induce enantioselectivity in these reactions. mdpi.com Furthermore, the choice of photosensitizer and solvent can play a crucial role. Quantum chemical studies have indicated that the first C-C bond formation is the rate-limiting and selectivity-controlling step in chiral thioxanthone-catalyzed intramolecular [2+2] photocycloadditions. rsc.org In some cases, perfect diastereoselectivity can be achieved, as seen in the intramolecular photocycloaddition of certain 2-(2′-alkenyloxy)cyclohex-2-enones. nih.gov

Photochemical Rearrangements of Enones to Bicyclo[3.2.0]heptenones

Photochemical rearrangements of enones represent another powerful strategy for the synthesis of bicyclo[3.2.0]heptenone skeletons.

Mechanistic Insights into Lumiketone-Type Photoproducts

The irradiation of cross-conjugated cyclohexadienones can lead to the formation of bicyclo[3.1.0]hexan-2-one derivatives, often referred to as "lumiketones". sci-hub.se This rearrangement is a characteristic reaction of 4,4-disubstituted cyclohexenones. sciensage.infoscribd.com The mechanism of this transformation has been the subject of extensive research, with both concerted and stepwise radicaloid pathways being proposed. sciensage.infoscribd.com

The reaction is believed to proceed from the triplet excited state of the enone. sciensage.info Key features of the lumiketone rearrangement include:

It typically proceeds via a 3(π,π*) triplet state. sciensage.info

The process involves a twisting around the Cα=Cβ bond of the enone in the excited state. sciensage.info

The reaction is stereospecific, occurring with inversion of configuration at the C-4 position and retention of configuration at the C-5 position. sciensage.info

The formation of these lumiketone-type photoproducts is a competing process to other photochemical reactions of enones and the efficiency can be influenced by the solvent polarity. sciensage.info

Transition Metal-Catalyzed Synthetic Routes

In addition to photochemical methods, transition metal catalysis offers versatile and efficient pathways to bicyclo[3.2.0]heptane systems.

Palladium-Catalyzed C(sp3)–H Activation and C–C Cleavage Cascades

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. Recent advancements have demonstrated its utility in synthesizing bicyclo[3.2.0]heptane derivatives through innovative C(sp3)–H activation and C–C cleavage cascade reactions.

A notable development is the diastereoselective synthesis of bicyclo[3.2.0]heptane lactones from bicyclo[1.1.1]pentane carboxylic acids. rsc.orgrsc.orgresearchgate.net This transformation proceeds via a palladium-catalyzed cascade involving C–H activation and C–C cleavage. The choice of ligand is critical in controlling the outcome of the reaction. rsc.orgrsc.orgresearchgate.net By employing different classes of ligands, such as MPAA (mono-N-protected amino acid) and pyridone-amine ligands, either arylated or non-arylated bicyclo[3.2.0]heptane lactones can be synthesized with high diastereoselectivity. rsc.orgrsc.orgresearchgate.net

The proposed mechanism involves the coordination of the carboxylic acid to the palladium catalyst, followed by C(sp3)–H activation. Subsequent C–C bond cleavage of the strained bicyclo[1.1.1]pentane core leads to the formation of the bicyclo[3.2.0]heptane lactone framework. rsc.orgrsc.orgresearchgate.net

The strategies developed for the synthesis of bicyclo[3.2.0]heptane lactones can be conceptually extended to the formation of ketones, such as 6-Pentylbicyclo[3.2.0]hept-6-en-2-one. While the direct palladium-catalyzed synthesis of this specific ketone via a C–C cleavage cascade from a tricyclic precursor has been explored in the context of skeletal diversification, the development of catalytic C(sp3)-H activation approaches for direct ketone formation remains an area of active research. nih.govescholarship.org The principles of ligand-enabled C–H activation and the strategic cleavage of strained ring systems provide a promising foundation for designing new synthetic routes to functionalized bicyclo[3.2.0]heptenones.

Other Metal-Catalyzed Cycloadditions (e.g., Cobalt(I)-catalyzed)

While palladium-catalyzed reactions are common for constructing bicyclo[3.2.0]heptane scaffolds, other transition metals offer alternative pathways. nih.govrsc.orgresearchgate.net Cobalt(I)-catalyzed cycloadditions, for instance, have been effectively used in the synthesis of various bicyclic systems. Although direct synthesis of this compound using this specific method is not extensively detailed in the literature, the principles of cobalt(I)-catalyzed [6π+2π] cycloadditions demonstrate its potential. For example, a three-component system of Co(acac)₂(dppe)/Zn/ZnI₂ has been successfully used to catalyze the cycloaddition of 2-tropylcyclohexanone with terminal alkynes, producing substituted bicyclo[4.2.1]nona-2,4,7-trienes in high yields (70–89%). acs.org This methodology could potentially be adapted for the intramolecular [2+2] cycloaddition required for the bicyclo[3.2.0]heptenone core by carefully selecting the appropriate diene and alkyne precursors.

Thermal Cycloaddition Reactions

Thermal cycloadditions represent a classic and powerful tool for the formation of cyclic compounds, including the bicyclo[3.2.0]heptenone skeleton.

[2+2] Cycloaddition of Ketenes with Cyclopentadienes for Bicyclo[3.2.0]heptenone Construction

The thermal [2+2] cycloaddition of a ketene (B1206846) with an olefin is a well-established method for constructing cyclobutanone (B123998) rings. ethz.ch This reaction is particularly useful for synthesizing the bicyclo[3.2.0]heptenone core. When a ketene is generated in the presence of cyclopentadiene (B3395910), a thermal [2+2] cycloaddition occurs to form the bicyclic system. ethz.ch Ketenes, which contain an sp-hybridized carbon, are highly reactive intermediates and readily undergo this cycloaddition. libretexts.org The reaction proceeds through a concerted mechanism, and its stereochemistry can be controlled. For instance, in the reaction of dichloroketene (B1203229) with cyclopentadiene, the bridge in the resulting bicyclic product is trans to the ketone. libretexts.org This method's versatility allows for the synthesis of various substituted bicyclo[3.2.0]heptenones by choosing appropriately substituted ketene and cyclopentadiene precursors. Intramolecular versions of this reaction, where the ketene and the alkene are part of the same molecule, have also been developed to afford bicyclic heptanones. nih.gov

Applications of Lithium Ynolates in [2+2] Cycloaddition for Cyclobutene (B1205218) Scaffolds

Lithium ynolates are versatile reagents that can participate in [2+2] cycloaddition reactions to form four-membered rings. A novel method involves generating lithium ynolates from α,α,α-tribromomethyl ketones and tert-butyl lithium. nih.gov These ynolates can then react with α,β-unsaturated carbonyls to produce cyclobutene derivatives in good yields. nih.gov This approach provides a pathway to construct the cyclobutene or cyclobutanone moiety found within the bicyclo[3.2.0]heptane framework. While primarily demonstrated for [3+2]-cycloadditions to form pyrazolidinones, the principle of using lithium ynolates as a C2 component in cycloadditions is well-established. nih.gov Adapting this to an intramolecular [2+2] reaction with an appropriate tethered alkene could provide a direct route to the bicyclo[3.2.0]heptenone system.

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis for producing chiral molecules. frontiersin.org Enzymes can perform complex transformations with high enantio- and regioselectivity under mild conditions.

Ketoreductase-Catalyzed Asymmetric Reduction of Bicyclo[3.2.0]heptenones

The asymmetric reduction of the ketone functionality in racemic bicyclo[3.2.0]heptenones is a key step in accessing enantiomerically pure alcohols, which are valuable chiral building blocks. frontiersin.org Ketoreductases (KREDs) are highly efficient biocatalysts for this transformation. researchgate.netnih.gov For example, the reduction of racemic bicyclo[3.2.0]hept-2-en-6-one using various microorganisms has been studied. rsc.org Baker's yeast produces a mixture of exo- and endo-alcohols, while fungi such as Curvularia lunata and Mortierella ramanniana can selectively produce the endo-alcohol and the remaining optically active ketone. rsc.org Specific alcohol dehydrogenases, such as the one from Thermoanaerobium brockii (TabADH), have been shown to reduce racemic 7-substituted bicyclo[3.2.0]heptenones to give alcohols in high optical purity (>95% ee). nih.gov The stereochemical outcome can often be controlled by selecting the appropriate enzyme, as different dehydrogenases can exhibit opposite selectivity. nih.gov

Enzymatic Reduction of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
BiocatalystSubstrateProduct(s)Key OutcomeReference
Baker's Yeast(±)-Bicyclo[3.2.0]hept-2-en-6-one(1R,5S,6S)-exo-alcohol and (1S,5R,6S)-endo-alcoholFormation of diastereomeric alcohols rsc.org
Curvularia lunata(±)-Bicyclo[3.2.0]hept-2-en-6-one(1S,5R,6S)-endo-alcohol and (1S,5R)-ketoneKinetic resolution, selective endo-alcohol formation rsc.org
Mortierella ramanniana(±)-Bicyclo[3.2.0]hept-2-en-6-one(1S,5R,6S)-endo-alcohol and optically active ketoneKinetic resolution rsc.org
Alcohol dehydrogenase from Thermoanaerobium brockii (TabADH)(±)-Bicyclo[3.2.0]hept-2-en-6-one(1S,5R,6S)-alcoholHigh optical purity (>95% ee) nih.gov
3α,20β-hydroxysteroid dehydrogenase (from Streptomyces hydrogenans)7-substituted bicyclo[3.2.0]heptenones(6S)-alcohols and unreacted (1S,5R)-ketonesOpposite selectivity to TabADH nih.gov

Biocatalytic Strategies for Enantioselective Transformations of Bicyclo[3.2.0]carbocyclic Molecules

Beyond simple reductions, a broader range of biocatalytic strategies can be applied to bicyclo[3.2.0]carbocyclic molecules. nih.govresearchgate.net Baeyer-Villiger monooxygenases (BVMOs), for instance, are powerful enzymes that catalyze the oxidation of ketones to lactones with high regio- and enantioselectivity. researchgate.netrug.nl The enzymatic Baeyer-Villiger oxidation of racemic bicyclo[3.2.0]hept-2-en-one has been performed on a kilogram scale, yielding both regioisomeric lactones with high enantioselectivity. unipd.it This demonstrates the industrial applicability of biocatalysis for these scaffolds. Alcohol dehydrogenases (ADHs) are also widely used, not just for reduction but also for the oxidation of alcohols. nih.govacs.org The development of closed-loop artificial biocatalytic cascades, where cofactor recycling is integrated, has become crucial for the efficiency and economic viability of these redox biotransformations. nih.govresearchgate.netresearchgate.net These advanced systems allow for the sustainable and efficient production of a wide array of chiral compounds derived from the bicyclo[3.2.0]heptenone core.

Biotransformations Involving Alcohol Dehydrogenases (ADHs)

The stereoselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to chiral secondary alcohols that are valuable building blocks for complex molecules. Within the synthesis of bicyclo[3.2.0]hept-6-en-2-one systems, alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for mediating these reductions with high levels of enantioselectivity and diastereoselectivity. frontiersin.org ADHs are a ubiquitous class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) cofactors such as NAD+/NADH or NADP+/NADPH. frontiersin.orgnih.gov Their application in biotransformations offers a green and efficient alternative to traditional chemical reductants.

Research into the biocatalytic reduction of the bicyclo[3.2.0]heptenone core structure began in the late 1970s. nih.gov A foundational study reported that the common baker's yeast, Saccharomyces cerevisiae, could reduce (rac)-bicyclo[3.2.0]hept-2-en-6-one. nih.gov This whole-cell biotransformation yielded a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols, demonstrating the potential of enzymatic systems to control stereochemistry in this class of compounds. nih.govrsc.org While whole-cell systems like baker's yeast are convenient, they can sometimes lead to mixtures of products due to the presence of multiple dehydrogenase enzymes with differing selectivities. nih.gov For instance, while Saccharomyces cerevisiae produced a mix of exo- and endo-alcohols, other microorganisms like Curvularia lunata and Mortierella ramanniana were found to produce only the endo-alcohol, alongside the optically active unreacted ketone. rsc.org

To achieve higher selectivity and better understand the catalytic process, researchers turned to using isolated alcohol dehydrogenases. Several ADHs have been investigated for the reduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one and its derivatives. nih.gov Enzymes such as horse liver alcohol dehydrogenase (HLADH), Thermoanaerobium brockii alcohol dehydrogenase (TBADH), and hydroxysteroid dehydrogenase (HSDH) have been tested. nih.gov These studies provide insight into how different enzymes can afford distinct stereochemical outcomes, a critical consideration for the targeted synthesis of a specific stereoisomer.

The comparative performance of these enzymes in the bioreduction of the parent bicyclo[3.2.0]heptenone scaffold is detailed below.

Table 1. Comparison of Isolated Alcohol Dehydrogenases in the Bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one. nih.gov
EnzymeSource OrganismCofactor SystemKey Findings
Horse Liver Alcohol Dehydrogenase (HLADH)Equus caballusCoupled-substrate (Ethanol)Demonstrated activity but outcomes were often mixed.
Thermoanaerobium brockii Alcohol Dehydrogenase (TBADH)Thermoanaerobium brockiiCoupled-substrate (Isopropanol)Showed effective reduction of the ketone.
Hydroxysteroid Dehydrogenase (HSDH)Streptomyces hydrogenansCoupled-enzyme (Glucose/GDH or Ethanol/HLADH)Effective in reducing the ketone; used in coupled-enzyme systems for cofactor regeneration.

A significant challenge in the practical application of isolated ADHs is the stoichiometric requirement for expensive nicotinamide cofactors. nih.gov To overcome this, coupled-enzyme systems are often employed to regenerate the cofactor in situ. A common approach involves using a second enzyme, such as glucose dehydrogenase or even another ADH, and a cheap sacrificial substrate (e.g., glucose, ethanol, or isopropanol) to drive the regeneration of NADH or NADPH from its oxidized form. nih.gov

For example, a coupled-enzyme system featuring a hydroxysteroid dehydrogenase (HSDH) for the primary reduction and yeast alcohol dehydrogenase (YADH) for cofactor regeneration was tested on various substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones. nih.gov The efficiency of such systems can be influenced by the reaction medium, with two-phase aqueous-organic solvent systems sometimes being used to improve substrate availability and product recovery. nih.gov

Table 2. Bioreduction of Substituted (rac)-bicyclo[3.2.0]hept-2-en-6-ones Using a HSDH-YADH Coupled-Enzyme System. nih.gov
SubstrateOrganic Phase Solvent% Bioreduction
(rac)-7,7-dichloroheptenoneNone68
(rac)-7,7-dichloroheptenoneHexane40
(rac)-7,7-dichloroheptenoneToluene15
(rac)-7,7-dimethylheptenoneNone<5
(rac)-7,7-dimethylheptenoneHexane<5

These biotransformation methodologies, particularly the use of isolated ADHs with efficient cofactor recycling systems, represent a sophisticated strategy for the synthesis of optically active bicyclo[3.2.0]heptenols. While the specific biotransformation of this compound has not been detailed in the reviewed literature, the principles established with the parent compound and other derivatives provide a strong foundation for developing enzymatic routes to this and other analogous structures. The choice of enzyme and reaction conditions is paramount to achieving the desired stereochemical outcome and yield.

Stereochemical Control and Aspects in Bicyclo 3.2.0 Hept 6 En 2 One Synthesis

Diastereoselectivity in [2+2] Cycloaddition Reactions

The intramolecular [2+2] photocycloaddition is a primary method for constructing the bicyclo[3.2.0]heptenone core. The diastereoselectivity of this reaction—the preferential formation of one diastereomer over others—is a critical aspect that is influenced by reaction pathways, steric and electronic factors, and the strategic design of the substrate.

Syn-Closure Pathways and cis-anti Diastereoisomer Formation

Experimental and computational studies have elucidated the mechanistic pathways that govern the stereochemical outcome of [2+2] photocycloaddition reactions in the synthesis of bicyclo[3.2.0]heptane systems. nih.gov In the organophotoredox-catalyzed radical anion [2+2] photocycloaddition of aryl bis-enone derivatives, the reaction proceeds preferentially through a syn-closure pathway. nih.gov This pathway is energetically favored over the corresponding anti-closure pathway. nih.gov

Density functional theory (DFT) calculations have shown a significant energy gap between the transition states of the syn and anti-closure pathways, confirming the kinetic preference for the syn-closure. nih.gov This mechanistic preference directly leads to the formation of cis-anti diastereoisomers as the major products. nih.gov The stereochemistry of these products has been confirmed through NMR spectroscopy and X-ray analysis, which align with theoretical predictions. nih.gov The formation of the cis-fused ring system is a characteristic outcome of this concerted photochemical reaction.

Influence of Chiral Auxiliaries on Stereochemical Outcomes

Chiral auxiliaries are covalently attached, enantiomerically pure compounds that guide the stereochemical course of a reaction. In the synthesis of bicyclo[3.2.0]heptenones, they have proven to be an effective tool for controlling stereoselectivity. nih.gov By attaching a chiral auxiliary to the substrate, it is possible to induce facial selectivity during the [2+2] cycloaddition, leading to the formation of enantioenriched products. nih.govresearchgate.net

For instance, the use of chiral oxazolidinones (a class of auxiliaries often referred to as Evans auxiliaries) bound to bis-enone structures has been successfully employed. nih.gov This approach combines the power of chiral auxiliaries with organophotoredox catalysis to control the stereochemical outcomes, demonstrating a viable strategy for asymmetric synthesis. nih.gov The auxiliary creates a chiral environment that biases the approach of the reacting partners, effectively dictating the absolute configuration of the newly formed stereocenters.

Substrate Design for Enhanced Diastereocontrol

The structure of the starting material is a key determinant of stereoselectivity in the [2+2] cycloaddition. Strategic substrate design can pre-organize the molecule in a conformation that favors the formation of a specific diastereomer. This can involve the introduction of bulky substituents that sterically hinder one face of the molecule or the use of tethered functionalities that restrict conformational freedom. taltech.ee

For example, the intramolecular [2+2] cycloaddition of keteniminium salts derived from ω-unsaturated amides can yield chiral cyclobutanones, a core component of the bicyclo[3.2.0]heptenone system. researchgate.net The choice of the chiral amine used to form the amide influences both the yield and the facial selectivity of the cycloaddition. researchgate.net Similarly, studies on 4-hydroxycyclopent-2-enone derivatives show that while intermolecular reactions can have moderate diastereoselectivity, adapting the system for an intramolecular reaction can lead to a single, stereochemically pure product. researchgate.net This highlights how tethering the reacting moieties within the same molecule significantly enhances diastereocontrol. researchgate.net

Enantioselective Synthesis Approaches

While diastereoselectivity controls the relative arrangement of stereocenters, enantioselectivity is concerned with producing a single enantiomer. This is crucial for applications in life sciences, where different enantiomers of a molecule can have vastly different biological activities. Key strategies include the use of chiral auxiliaries and the kinetic resolution of racemic mixtures.

Application of Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones are among the most reliable and widely used auxiliaries for asymmetric synthesis. In the context of bicyclo[3.2.0]heptenone synthesis, they are employed to direct the formation of a specific enantiomer during the key cycloaddition step. nih.gov When attached to an acyclic precursor like an aryl bis-enone, the oxazolidinone auxiliary effectively shields one face of the molecule, forcing the cyclization to occur from the less hindered face. nih.gov

This strategy has been successfully applied in organophotoredox-catalyzed radical anion [2+2] photocycloadditions to generate enantioenriched bicyclo[3.2.0]heptane derivatives. nih.gov Although the reaction can theoretically produce numerous stereoisomers, the presence of the chiral auxiliary dramatically narrows the outcome, often yielding only two major diastereomers, which can then be separated. nih.gov After the reaction, the auxiliary can be cleaved, yielding the desired enantiomerically enriched product and allowing the auxiliary to be recovered and reused. A concise synthesis of a 2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid analog utilized an efficient resolution procedure involving a chiral oxazolidinone after the core structure was formed via photocycloaddition. researchgate.net

Kinetic Resolution Strategies for Chiral Bicyclo[3.2.0]heptenones

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the case of bicyclo[3.2.0]heptenones, enzyme-catalyzed reactions are particularly effective. frontiersin.orgnih.gov

Different enzymes exhibit opposite selectivity, providing access to either enantiomer of the bicyclic ketone. For example:

Alcohol dehydrogenase from Thermoanaerobium brockii (TabADH) reduces racemic bicyclo[3.2.0]heptenones to give the (1S,5R,6S)-alcohol in high optical purity (>95% enantiomeric excess), leaving the (1R,5S)-ketone unreacted. frontiersin.orgnih.gov

3α,20β-hydroxysteroid dehydrogenase (3α,20β-HSDH) from Streptomyces hydrogenans displays the opposite selectivity, yielding (6S)-alcohols and leaving the (1S,5R)-ketones unreacted. frontiersin.orgnih.gov

Another approach involves the kinetic resolution of the corresponding racemic alcohols. Oxidation of racemic endo-bicyclo[3.2.0]heptenols with Bacillus stearothermophilus affords the corresponding (1R,5S)-ketones with good enantiomeric excess (82-86%), while the unreacted (1S,5R,6R)-alcohols are recovered in an almost enantiomerically pure state (95-98% ee). oup.com These enzymatic and microbial resolution methods are valuable for producing optically pure bicyclo[3.2.0]heptenone synthons. nih.govmdpi.com

Table of Research Findings on Stereocontrol

StrategyMethodKey Reagent/CatalystStereochemical OutcomeReference
Diastereoselective Synthesis[2+2] PhotocycloadditionEosin Y (Photocatalyst)Preferential formation of cis-anti diastereoisomers via a syn-closure pathway. nih.gov
Enantioselective SynthesisAuxiliary ControlChiral OxazolidinonesFormation of enantioenriched bicyclo[3.2.0]heptanes. nih.gov
Enantioselective SynthesisKinetic Resolution (Reduction)Thermoanaerobium brockii alcohol dehydrogenase (TabADH)Separates enantiomers, leaving the (1R,5S)-ketone unreacted. frontiersin.orgnih.gov
Enantioselective SynthesisKinetic Resolution (Reduction)Streptomyces hydrogenans 3α,20β-HSDHSeparates enantiomers, leaving the (1S,5R)-ketone unreacted. frontiersin.orgnih.gov
Enantioselective SynthesisKinetic Resolution (Oxidation)Bacillus stearothermophilusOxidizes one enantiomer of a racemic alcohol, yielding an enantioenriched ketone and the unreacted alcohol enantiomer. oup.com

Table of Compounds

Compound Name
6-Pentylbicyclo[3.2.0]hept-6-en-2-one
2-aminobicyclo[3.2.0]heptane-2,7-dicarboxylic acid

Control of endo/exo Stereochemistry in Bicyclo[3.2.0]heptene Derivatives

The synthesis of bicyclo[3.2.0]heptene derivatives often yields a mixture of endo and exo diastereomers. arkat-usa.org The endo product is characterized by the substituent on the cyclopentane (B165970) ring pointing toward the double bond of the cyclobutene (B1205218) ring, while in the exo product, the substituent points away. arkat-usa.org Achieving control over this stereochemical outcome is a significant challenge and a key focus in the synthetic strategies for these compounds.

Several methods have been developed to influence or control the endo/exo selectivity:

Photochemical [2+2] Cycloaddition: This is a common method for constructing the bicyclo[3.2.0]heptane core. However, intramolecular photochemical cycloaddition in diene precursors often results in a mixture of endo and exo diastereomers. arkat-usa.org The ratio of these isomers can be influenced by reaction conditions and the structure of the precursor.

Intramolecular Cyclization of Ketenes: The intramolecular [2+2] cyclization of α,β-unsaturated ketene (B1206846) intermediates can produce bicyclo[3.2.0]hept-3-en-6-ones with high selectivity. orgsyn.org An equilibrium among the possible isomers of the ketene intermediate can lead to the preferential formation of the thermodynamically more stable endo-ene isomer. orgsyn.org

Stereoselective Reduction: One of the most effective methods for controlling stereochemistry at a specific position is the selective reduction of a ketone. For instance, the reduction of bicyclo[3.2.0]hept-6-en-3-one with lithium aluminum hydride or L-Selectride can yield the corresponding alcohol almost exclusively with the endo configuration. arkat-usa.org Similarly, the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one using baker's yeast produces a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov

Conformational Preferences: The inherent conformational preferences of the bicyclo[3.2.0]heptane system play a crucial role in directing the stereochemical outcome of reactions. rsc.org Molecular mechanics calculations and experimental data suggest that the endo-envelope conformer of the bicyclo[3.2.0]heptane system is generally preferred over the exo-twist conformer. stir.ac.uk This preference can explain the observed regioselectivity in reactions such as the addition of HOBr or the acid-catalyzed ring cleavage of epoxides, where intermediates like bromonium ions are attacked with marked selectivity. rsc.orgstir.ac.uk

The following table summarizes various synthetic approaches and their observed stereoselectivity in producing bicyclo[3.2.0]heptene derivatives.

Synthetic Method Precursor/Reactant Product Observed Stereoselectivity Reference
Bioreduction (rac)-bicyclo[3.2.0]hept-2-en-6-one(6S)-endo- and (6S)-exo-alcohols2.2:1 mixture of endo/exo alcohols nih.gov
Ketone Reduction bicyclo[3.2.0]hept-6-en-3-oneendo-bicyclo[3.2.0]hept-6-en-3-olAlmost exclusively endo configuration arkat-usa.org
Intramolecular Cyclization 3-hydroxy-6-alkenoic acidsbicyclo[3.2.0]hept-3-en-6-onesHigh selectivity for the thermodynamically more stable endo-ene isomer orgsyn.org

Stereochemical Implications of Substituents (e.g., Pentyl Group) on the Bicyclo[3.2.0]hept-6-EN-2-one Core

The presence of substituents on the bicyclo[3.2.0]hept-6-en-2-one core can significantly influence the stereochemical course of its synthesis and subsequent reactions. A substituent, such as a pentyl group at the C6 position, introduces steric and electronic effects that can alter the stability of transition states and favor the formation of one stereoisomer over another.

The primary influence of an alkyl substituent like a pentyl group is steric hindrance. This steric bulk can direct the approach of reagents to the opposite, less hindered face of the molecule. For example, in reactions involving the carbonyl group at C2 or the double bond at C6, the pentyl group at the bridgehead-adjacent position would be expected to create a sterically crowded environment. This can influence the facial selectivity of reactions.

In related bicyclic systems, it has been argued that the mass of a substituent can affect the dynamics of rearrangements and thus the stereochemical outcome. mdpi.com For exo-7-substituted bicyclo[3.2.0]hept-2-enes, it has been proposed that substituents of greater mass could slow certain bond rotations, leading to greater stereoselectivity in mdpi.comacs.org-carbon shifts. mdpi.com While this compound has the substituent on the double bond itself, the principle that larger groups can exert significant stereocontrol is broadly applicable. The steric demand of the pentyl group would likely influence the facial selectivity of cycloaddition reactions used to form the bicyclic system or subsequent additions to the enone moiety.

The effect of a methyl substituent at the C2 position in the bicyclo[3.2.0]hept-6-en-2-yl system has been studied in the context of solvolysis reactions, indicating that even small alkyl groups can have measurable effects on reaction rates and product distributions. acs.org A larger pentyl group at C6 would be expected to have a more pronounced steric effect, potentially directing hydrogenation or epoxidation of the double bond to the face opposite the substituent, thereby controlling the relative stereochemistry of the newly formed stereocenters. The conformational preference of the five-membered ring can also be influenced by the steric requirements of the large pentyl group, further dictating the stereochemical outcome of reactions at the C2-ketone.

Reactivity and Transformation Pathways of 6 Pentylbicyclo 3.2.0 Hept 6 En 2 One and Its Precursors

Cycloaddition and Cycloreversion Reactions

The fused cyclobutane (B1203170) and cyclopentanone (B42830) rings are central to the reactivity of the bicyclo[3.2.0]heptenone scaffold, particularly in pericyclic reactions.

A notable reaction of substituted bicyclo[3.2.0]heptenones is an oxyanion-promoted [2+2] cycloreversion. rsc.org This transformation provides a one-pot metathetic ring opening that yields linear polyene ketones with a high degree of chemo- and diastereoselectivity. rsc.orgrsc.org The reaction is typically initiated by the addition of an alkyl or aryllithium reagent to the ketone, which, in the presence of a chelating agent like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or hexamethylphosphoramide (B148902) (HMPT), triggers the fragmentation of the cyclobutane ring. rsc.org

The stereochemistry of the resulting polyene is dictated by the configuration of the starting bicyclic ketone. beilstein-journals.org For example, exo-substituted vinylcyclobutanones lead to (4Z,6E)-configured trienones, whereas endo-substituted derivatives can generate (4Z,6Z)-configured dienones. rsc.org This stereoselective ring-opening offers a valuable synthetic route to structurally defined polyenes from readily accessible bicyclic precursors. rsc.org

Table 1: Conditions for Metathetic Cycloreversion of a Bicyclo[3.2.0]heptenone Derivative
EntryReagentAdditiveYield of Trienone (%)Reference
1n-BuLiNone (refluxing THF)0 (trivial adduct formed) rsc.org
2n-BuLiTMEDA15 rsc.org
3n-BuLiDMPU (catalytic)Improved Yield rsc.org
4n-BuLiHMPT (catalytic)Improved Yield rsc.org

The bicyclo[3.2.0]heptane (BCH) framework can function as a "mechanophore," a mechanically sensitive unit that undergoes a chemical transformation in response to an applied force. nih.govacs.org When incorporated into a polymer backbone, the BCH mechanophore can undergo a non-scissile retro [2+2] cycloaddition under mechanical stress, such as that induced by sonication. nih.govnih.gov This ring-opening reaction generates reactive bis-enone products and results in a significant local elongation of the polymer chain. nih.govacs.org

A key feature of this system is its photochemical reversibility. nih.govduke.edu The generated bis-enone can undergo a subsequent photocyclization to regenerate the original bicyclo[3.2.0]heptane structure. nih.govacs.org This reversible transformation provides a mechanism for creating smart materials with switchable structures and reactivity that respond to both mechanical stress and visible light, offering potential applications in self-healing and stress-responsive materials. nih.govnih.gov The process allows for damage from stress-induced ring-opening to be potentially reversed by exposure to light. nih.gov

Ring-Opening Metathesis Polymerization (ROMP) Applications

The strained olefinic bond within the bicyclo[3.2.0]heptene skeleton makes it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). caltech.edu ROMP is a chain-growth polymerization process driven by the relief of ring strain in cyclic olefins, catalyzed by transition-metal alkylidene complexes. 20.210.105

Late-transition-metal catalysts, such as ruthenium alkylidene complexes, have been shown to effectively catalyze the living ROMP of bicyclo[3.2.0]heptene. caltech.edu Living polymerizations are particularly valuable as they allow for precise control over the polymer's molecular weight and structure. caltech.edu The polymerization of bicyclo[3.2.0]heptene derivatives, including functionalized variants like endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates, has been successfully initiated by ruthenium carbene complexes. caltech.edujst.go.jp This methodology enables the synthesis of polymers with a unique microstructure derived from the bicyclic monomer, which can be further modified to create materials with tailored properties. caltech.edu

Functionalization and Derivatization Strategies

The bicyclo[3.2.0]heptenone scaffold contains both a ketone and a double bond, offering distinct sites for selective chemical modification.

The ketone group of the bicyclo[3.2.0]hept-2-en-6-one core can be selectively reduced to the corresponding alcohol, often with a high degree of stereocontrol. rsc.orgmdpi.com Biocatalytic methods using whole-cell preparations of various fungi and yeasts have proven particularly effective. rsc.org

For instance, baker's yeast (Saccharomyces cerevisiae) reduces (±)-bicyclo[3.2.0]hept-2-en-6-one to a mixture of the 6-exo and 6-endo alcohols. rsc.orgmdpi.com In contrast, other microorganisms like Curvularia lunata and Mortierella ramanniana can exhibit higher selectivity, yielding primarily the 6-endo-alcohol and optically active unreacted ketone. rsc.org Chemical reagents also provide routes for this transformation; for example, reduction with diisobutylaluminium hydride (DIBAL-H) can be highly regioselective and diastereoselective. acs.org The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction, yielding specific isomers of the resulting bicyclo[3.2.0]hept-2-en-6-ol. rsc.orgnih.gov

Table 2: Bioreduction of (±)-Bicyclo[3.2.0]hept-2-en-6-one
MicroorganismMajor Alcohol Product(s)Reference
Baker's Yeast (Saccharomyces cerevisiae)6-exo-(1R,5S,6S)-alcohol and 6-endo-(1S,5R,6S)-alcohol rsc.org
Curvularia lunata6-endo-(1S,5R,6S)-alcohol rsc.org
Mortierella ramanniana6-endo-(1S,5R,6S)-alcohol rsc.org

Olefin metathesis, a reaction that redistributes carbon-carbon double bonds, is a powerful tool for modifying the bicyclo[3.2.0]heptenone framework. beilstein-journals.orgnih.gov As discussed in the context of cycloreversion (Section 4.1.1), a metathetic ring-opening of the cyclobutane ring can be achieved. rsc.orgbeilstein-journals.org This reaction represents a formal retro-[2+2] cycloaddition and is distinct from other rearrangements, as it results in the cleavage of the cyclopentene (B43876) ring. rsc.org

This transformation is a specific application of olefin metathesis principles, where an intramolecular rearrangement catalyzed by the formation of a lithium alkoxide leads to the scission of the four-membered ring and the formation of a linear polyene ketone. rsc.org The stereoselectivity of this process makes it a synthetically useful method for converting the compact, strained bicyclic system into flexible, acyclic structures with defined double bond geometries. rsc.orgrsc.org

Addition Reactions to the Cyclobutene (B1205218) Double Bond

The cyclobutene double bond in bicyclo[3.2.0]hept-6-en-2-one derivatives is susceptible to various addition reactions, a reactivity largely influenced by the inherent ring strain of the four-membered ring. Electrophilic additions, in particular, have been shown to proceed with high stereospecificity.

One illustrative example is the electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-one and its derivatives. rsc.org The reaction with bromine in various solvents leads to the corresponding 2-exo-bromo-3-endo-substituted bicycloheptanones in high yields. rsc.org This stereospecificity is attributed to the preferential formation of an intermediate bromonium ion on the less sterically hindered exo-face of the cyclopentene ring. rsc.org In the context of 6-pentylbicyclo[3.2.0]hept-6-en-2-one, a similar exo-facial attack of the electrophile would be anticipated, with the pentyl group potentially influencing the regioselectivity of the subsequent nucleophilic attack.

The following table summarizes the stereochemical outcome of the bromination of a model bicyclo[3.2.0]hept-2-en-6-one system.

Starting MaterialReagentSolventMajor ProductStereochemistry
Bicyclo[3.2.0]hept-2-en-6-oneBr₂CCl₄2-exo-bromo-3-endo-chlorobicyclo[3.2.0]heptan-6-onetrans
Bicyclo[3.2.0]hept-2-en-6-oneBr₂CH₃OH2-exo-bromo-3-endo-methoxybicyclo[3.2.0]heptan-6-onetrans

Furthermore, photocycloaddition reactions represent another class of addition reactions relevant to the bicyclo[3.2.0]heptane framework. While often employed in the synthesis of this ring system through a [2+2] cycloaddition of a cyclopentenone and an alkene, the reverse reaction, or further additions to the existing double bond, can be envisaged under specific photochemical conditions. researchgate.net The stereochemical outcome of such additions is often dictated by the steric bulk of the reactants and the reaction conditions, although in some intermolecular cases, a mixture of exo and endo adducts is observed. researchgate.net

Introduction of Diverse Functionalities via Cascade Reactions

The strained bicyclo[3.2.0]heptenone scaffold is an excellent substrate for cascade reactions, allowing for the efficient introduction of molecular complexity and diverse functionalities in a single synthetic operation. These reactions often exploit the release of ring strain as a thermodynamic driving force. acs.org

A powerful example is the tandem alkoxy-Cope rearrangement/transannular ring closure sequence observed in 1-alkenylbicyclo[3.2.0]hept-2-en-7-ones. acs.org Treatment of these compounds with alkenyllithium reagents initiates a cascade that leads to the formation of linear triquinanes. acs.org This transformation proceeds through a ring expansion to a strained allene (B1206475) intermediate, which then undergoes further reactions to yield the final polycyclic product. acs.org While the specific substrate is a bicyclo[3.2.0]hept-2-en-7-one, the principles of this strain-driven cascade are applicable to the this compound system, suggesting that appropriate functionalization could trigger similar complex rearrangements.

Biocatalytic cascades have also been explored for the functionalization of bicyclo[3.2.0]heptenones. mdpi.com The use of enzymes, such as alcohol dehydrogenases and Baeyer-Villiger monooxygenases, can lead to highly regio- and stereoselective transformations. nih.govresearchgate.net For instance, the bioreduction of substituted bicyclo[3.2.0]hept-2-en-6-ones can be achieved with high enantioselectivity, providing access to chiral building blocks. mdpi.com The following table presents data on the bioreduction of various substituted bicyclo[3.2.0]hept-2-en-6-ones. nih.gov

SubstrateBiocatalystProductEnantiomeric Excess (e.e.)
(rac)-7,7-dichloro[3.2.0]hept-2-en-6-oneHydroxysteroid dehydrogenase(1R,5S)-7,7-dichloro[3.2.0]hept-2-en-6-endo-ol>98%
(rac)-7-endo-chloro[3.2.0]hept-2-en-6-oneHydroxysteroid dehydrogenase(1R,5S)-7-endo-chloro[3.2.0]hept-2-en-6-endo-ol82%

These examples highlight the potential for developing cascade reactions that commence with this compound to introduce a variety of functional groups, including hydroxyl groups and expanded ring systems, with a high degree of stereocontrol. mdpi.comnih.govresearchgate.net

Structure-Reactivity Relationship Studies within Bicyclo[3.2.0]heptenones

The reactivity of bicyclo[3.2.0]heptenones is intricately linked to their unique structural features, namely the inherent ring strain and the electronic and steric effects of substituents.

Influence of Ring Strain on Reactivity

The fusion of a cyclobutene and a cyclopentanone ring in the bicyclo[3.2.0]heptenone framework results in significant ring strain. acs.org This strain is a key determinant of the chemical reactivity of these molecules, often serving as a driving force for reactions that lead to more stable, less strained systems. beilstein-journals.org

The high degree of ring strain makes the four-membered ring susceptible to cleavage under various conditions, including nucleophilic attack, acidic conditions, and thermolysis. beilstein-journals.org For instance, the alkoxide-promoted ring opening of 7-methyl-7-vinyl substituted bicyclo[3.2.0]heptenone demonstrates how the release of ring strain facilitates the formation of a vicinally functionalized cyclopentene derivative. beilstein-journals.org The reaction is initiated by a nucleophilic attack on the carbonyl group, which triggers the cleavage of the cyclobutane ring. beilstein-journals.org

Furthermore, the ring strain in cyclobutenones makes them exceptional dienophiles in Diels-Alder reactions, as the cycloaddition process is accompanied by a favorable release of this strain. nih.gov Computational studies on related bicyclo[3.2.0] systems have also highlighted the role of ring strain in determining the energetics of various rearrangements and interconversions. nih.gov In the case of this compound, this inherent strain is expected to significantly influence its participation in cycloadditions, rearrangements, and ring-opening reactions.

Steric and Electronic Effects of Substituents (e.g., Pentyl) on Reaction Pathways

Steric effects are particularly evident in reactions where a reagent approaches the bicyclic system. For example, in the dehydrohalogenation of 7-halo-bicyclo[3.2.0]hept-2-en-6-ols, the size of the substituent on the endo-face of the C7 position determines the reaction pathway. researchgate.net When the substituent is larger than a chlorine atom, endo-hydrogen migration occurs to give a ketone, whereas smaller substituents lead to ring contraction. researchgate.net Similarly, bulky substituents at the 7-position of bicyclo[3.2.0]ketones can overcome the conformational effect of the bridgehead carbons in bioreductions, leading to a reversal of the expected stereoselectivity. nih.gov

The pentyl group in this compound, being a relatively bulky alkyl group, would be expected to exert a significant steric influence. It would likely direct incoming reagents to the face of the molecule opposite to the pentyl group, thereby controlling the stereochemical outcome of addition reactions to the cyclobutene double bond.

Computational and Theoretical Investigations of Bicyclo 3.2.0 Hept 6 En 2 One Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a primary computational method for investigating the mechanisms of complex organic reactions. It allows for the detailed exploration of potential energy surfaces, helping to identify the most likely pathways from reactants to products.

DFT calculations are instrumental in characterizing the structures and energies of transient species such as transition states and intermediates. For reactions forming the bicyclo[3.2.0]hept-6-en-2-one core, computational studies have provided significant mechanistic clarity.

For instance, in the gold(I)-catalyzed cycloisomerization of 1,6-enyne systems to produce bicyclo[3.2.0]hept-6-en-2-ones, DFT calculations revealed the most probable reaction pathway. acs.org The investigation showed that the reaction proceeds not in a single concerted step, but through a stepwise mechanism involving a 6-endo-dig cyclization, which is then followed by a skeletal rearrangement to form the final bicyclic product. acs.org Similarly, computational studies on the interconversions of various C(7)H(6) isomers, which are structurally related to the core bicyclo[3.2.0]heptane skeleton, have successfully optimized the geometries of numerous transition states, providing a rationalization for experimentally observed rearrangements at high temperatures. nih.gov

In the context of photocycloadditions to form bicyclo[3.2.0]heptanes, DFT has been used to map out the reaction pathway. mdpi.comresearchgate.net These studies propose a mechanism that proceeds through a bicyclic radical intermediate, which is formed via an intramolecular radical attack. mdpi.com The analysis of the transition states associated with these steps allows researchers to understand the energetic barriers and feasibility of different pathways.

Table 1: Key Findings from DFT Analysis of Reaction Intermediates

Reaction Type Proposed Intermediate Mechanistic Feature Source
Au(I)-Catalyzed Cycloisomerization Vinyl-gold species Stepwise 6-endo-dig cyclization and rearrangement acs.org
Anion Radical [2+2] Photocycloaddition Bicyclic radical intermediate Intramolecular radical attack mdpi.com

A significant application of DFT is the prediction and rationalization of stereoselectivity in chemical reactions. By calculating the energies of different diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.

In the organophotoredox-catalyzed stereoselective synthesis of bicyclo[3.2.0]heptanes, DFT calculations were performed to support experimental findings. mdpi.comresearchgate.net The computations provided a plausible reaction mechanism that aligned with the observed experimental data, confirming that the [2+2] cycloaddition follows a syn-closure pathway, which leads to the favored formation of cis-anti products. researchgate.net The alignment between the theoretically predicted low-energy pathways and the experimentally isolated products validates the proposed mechanism and demonstrates the predictive power of DFT in complex stereoselective transformations. researchgate.net

Table 2: Calculated Gibbs Free Energy Profile for Stereoisomer Formation The following data represents a simplified profile for the formation of different stereoisomers in a [2+2] photocycloaddition to form a bicyclo[3.2.0]heptane system, illustrating how DFT can predict outcomes.

Stereochemical PathwayTransition StateRelative Gibbs Free Energy (kcal/mol)Predicted OutcomeSource
cis-anti closureTS-syn0.0 (Reference)Major Product researchgate.net
cis-syn closureTS-anti+2.5Minor Product researchgate.net
trans-anti closureNot reportedHigher EnergyNot Observed researchgate.net
trans-syn closureNot reportedHigher EnergyNot Observed researchgate.net

Computational Studies on Electronic Structure and Reactivity

Computational methods are also employed to study the fundamental electronic properties of molecules, which in turn dictate their reactivity. For bicyclo[3.2.0]hept-6-en-2-one systems, theoretical calculations can reveal how structural features, such as the pentyl substituent in 6-Pentylbicyclo[3.2.0]hept-6-en-2-one, influence the molecule's behavior.

Theoretical calculations have suggested that substituents play a complementary role in the reactivity of the 1,6-enyne system during cycloisomerization reactions. acs.org For example, the presence of both an aryl group at the terminal alkyne and a keto carbonyl group was found to be important for reactivity. acs.org Furthermore, studies on related benzothiazole (B30560) derivatives synthesized from 7-benzylidenebicyclo[3.2.0]hept-2-en-6-ones have utilized DFT calculations (at the B3LYP/6-31G+(d,p) level) to investigate their electronic properties. nih.gov Molecular Electrostatic Potential (MEP) maps were generated for the most biologically active compounds to identify the regions of the molecule that are electron-rich or electron-poor, providing clues about sites susceptible to electrophilic or nucleophilic attack and potential intermolecular interactions. nih.gov This information is critical for understanding not only chemical reactivity but also biological activity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis of this compound

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov An MD simulation for this compound would involve calculating the forces between atoms and using them to simulate atomic motion, thereby revealing the molecule's conformational landscape.

Such simulations capture the constant motion of every atom, allowing for the exploration of different molecular shapes (conformers) that the molecule can adopt at a given temperature. nih.gov For this compound, an MD study would be particularly valuable for understanding the flexibility of the pentyl side chain and its potential interactions with the rigid bicyclic core. The simulation could identify the most stable, low-energy conformations of the molecule and the energetic barriers between them. This information is crucial, as the three-dimensional shape of a molecule can significantly influence its physical properties and how it interacts with other molecules, such as enzymes or reactants. MD simulations offer a way to "watch" the molecule in action, providing a dynamic picture that complements the static information obtained from other computational and experimental techniques. nih.gov

Advanced Spectroscopic and Spectrometric Characterization in Bicyclo 3.2.0 Heptenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) Applications for Stereoisomer Differentiation

Proton NMR (¹H NMR) spectroscopy is particularly powerful for distinguishing between stereoisomers of bicyclo[3.2.0]heptenone derivatives. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are highly sensitive to their spatial arrangement.

In the bicyclo[3.2.0]heptenone framework, the protons on the fused ring system exhibit characteristic chemical shifts and coupling constants that depend on their endo or exo orientation. For instance, the bridgehead protons and the protons adjacent to the carbonyl group or the double bond will have distinct signals. The differentiation between stereoisomers, such as those arising from the orientation of the pentyl group or the stereochemistry at the ring junction, can be achieved by analyzing these parameters. For example, the chemical shift of a substituent at the C7 position in a bicyclo[3.2.0]hept-2-en-6-one system can differ depending on its endo or exo orientation. Studies on similar 7-alkylbicyclo[3.2.0]hept-2-en-6-ones have shown that the large alkyl group often prefers the endo-configuration in the unsaturated system.

Interactive Data Table: Expected ¹H NMR Chemical Shift Ranges for Protons in a 6-Pentylbicyclo[3.2.0]hept-6-en-2-one System

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Olefinic Proton~5.5 - 6.5Doublet or Doublet of DoubletsThe chemical shift is influenced by the substitution on the double bond.
Bridgehead Protons~2.5 - 4.0MultipletComplex splitting patterns due to coupling with multiple neighboring protons.
Protons α to Carbonyl~2.0 - 3.0MultipletTheir chemical shift is deshielded by the adjacent carbonyl group.
Protons of Pentyl Group~0.8 - 2.5MultipletSignals for the CH₂, and CH₃ groups of the pentyl chain will appear in the aliphatic region.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment.

For this compound, the ¹³C NMR spectrum would be expected to show signals for all the carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a significantly downfield chemical shift, typically in the range of 200-220 ppm for ketones. The olefinic carbons of the double bond would resonate in the region of 120-150 ppm. The remaining sp³ hybridized carbons of the bicyclic system and the pentyl chain would appear at upfield chemical shifts. The precise chemical shifts can aid in confirming the connectivity of the carbon skeleton.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Carbonyl Carbon (C=O)~200 - 220The most downfield signal in the spectrum.
Olefinic Carbons (C=C)~120 - 150Two distinct signals for the two carbons of the double bond.
Bridgehead Carbons~40 - 60Their chemical shifts are influenced by ring strain and connectivity.
Aliphatic Carbons (CH, CH₂)~20 - 50Carbons of the bicyclic ring and the pentyl chain.
Methyl Carbon (CH₃)~10 - 20The terminal methyl group of the pentyl chain.

2D NMR Techniques (e.g., NOESY, COSY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the structure and stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of the connectivity of the proton network within the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The observation of a NOESY cross-peak between two protons indicates a through-space interaction, which is invaluable for determining the relative stereochemistry of substituents and the conformation of the ring system. For instance, a NOESY correlation between a proton on the pentyl group and a specific proton on the bicyclic frame can establish the orientation of the pentyl substituent.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula by providing a highly accurate mass measurement.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For ketones, a common fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. Another typical fragmentation for cyclic ketones is the McLafferty rearrangement, if a γ-hydrogen is available. The analysis of these fragment ions can help to confirm the presence of the pentyl group and the bicyclo[3.2.0]heptenone core.

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment Structure/LossFragmentation Pathway
[M]+Molecular IonIntact molecule with a positive charge.
[M - C₅H₁₁]+Loss of the pentyl radicalα-cleavage at the bond connecting the pentyl group to the ring.
[M - C₂H₄O]+Loss of ketene (B1206846)Retro-[2+2] cycloaddition of the cyclobutanone (B123998) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone (cyclobutanone fused to a cyclopentene), this absorption is typically found at a relatively high wavenumber, around 1740-1780 cm⁻¹, due to ring strain. The spectrum would also show characteristic C-H stretching vibrations for the sp²-hybridized carbons of the double bond (above 3000 cm⁻¹) and the sp³-hybridized carbons of the alkyl chain and the ring (below 3000 cm⁻¹). A C=C stretching vibration for the double bond would be expected in the region of 1640-1680 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)Intensity
Alkene C-HStretch~3010 - 3100Medium
Alkane C-HStretch~2850 - 2960Strong
Carbonyl C=OStretch~1740 - 1780Strong, Sharp
Alkene C=CStretch~1640 - 1680Medium to Weak

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Synthetic Applications and Research Targets Featuring Bicyclo 3.2.0 Hept 6 En 2 One Derivatives

Building Blocks for Complex Carbocycles and Heterocycles

The unique structural framework of bicyclo[3.2.0]heptenone derivatives makes them powerful precursors for constructing more intricate molecular systems. orgsyn.org The fused rings contain distinct functionalities that can be manipulated with high chemo-, regio-, and stereocontrol, enabling the predictable assembly of complex carbocycles and heterocycles. orgsyn.orgresearchgate.net

The synthetic utility of these compounds stems from the reactivity of the strained four-membered ring and the functional handles on the five-membered ring. Various synthetic transformations can be employed to elaborate the core structure. For instance, intramolecular [2+2] cycloadditions of α,β-unsaturated ketene (B1206846) intermediates are a common method to generate the bicyclo[3.2.0]heptenone core itself. orgsyn.orgtaltech.ee Once formed, these structures can undergo a variety of ring-opening, ring-expansion, and rearrangement reactions to afford a diverse range of molecular skeletons. This versatility has established bicyclo[3.2.0]heptenone derivatives as crucial intermediates in synthetic organic chemistry. researchgate.nettaltech.ee

Intermediates in Natural Product Total Synthesis

The bicyclo[3.2.0]heptenone framework is a common structural motif and a key synthetic intermediate in the total synthesis of numerous biologically active natural products. Its constrained, three-dimensional shape provides a valuable template for establishing the stereochemistry required in complex target molecules.

Providencin is a marine diterpenoid with a highly oxygenated and complex hexacyclic structure. acs.org A significant challenge in its total synthesis is the construction of its densely substituted cyclobutane (B1203170) ring. Researchers have successfully utilized optically active bicyclo[3.2.0]heptenone derivatives as a starting point to tackle this challenge. researchgate.netresearchgate.net

The synthesis strategy involves the ozonolysis and reduction of the bicyclo[3.2.0]heptenone core to precisely install the required functional groups on the four-membered ring. researchgate.netresearchgate.net This approach leverages the inherent stereochemistry of the bicyclic starting material to control the formation of the complex cyclobutane building block, which is then further elaborated to form the northern sector of the providencin molecule. researchgate.netnih.gov

Table 1: Key Intermediates in Providencin Synthesis

Intermediate Starting Material Key Transformation Reference
Substituted Cyclobutane Bicyclo[3.2.0]heptenone Ozonolysis-reduction researchgate.netresearchgate.net

Chemoenzymatic strategies, which combine the selectivity of biological catalysts with the power of traditional organic synthesis, frequently employ bicyclo[3.2.0]heptenone derivatives. These compounds are ideal substrates for enzymes like Baeyer-Villiger monooxygenases (BVMOs) and alcohol dehydrogenases (ADHs), which can introduce chirality with high enantioselectivity. nih.govacs.org

In the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects, (rac)-bicyclo[3.2.0]hept-2-en-6-one is a widely used starting material. nih.govnih.gov Bioreduction of this ketone using baker's yeast (Saccharomyces cerevisiae) or isolated enzymes produces chiral alcohols. nih.gov These enantiomerically enriched alcohols are crucial intermediates that are then converted through chemical steps into various prostaglandins, such as PGF2α. nih.govnih.gov This chemoenzymatic approach provides an efficient and scalable route to these important bioactive molecules. nih.gov

Similarly, bicyclo[3.2.0]heptenone derivatives serve as key precursors in the synthesis of insect pheromones. For example, 2,5-dimethyl-bicyclo-[3.2.0]hept-2-en-7-one is a useful intermediate for preparing lineatin (B1675484) and grandisol, which are aggregation pheromones for certain species of beetles. researchgate.netgoogle.comepo.org The synthesis leverages the bicyclic framework to construct the specific cyclobutane structures characteristic of these pheromones. researchgate.netacs.org

Integration into DNA-Encoded Libraries (DELs) for Chemical Space Diversification

DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of vast libraries containing billions of unique small molecules. sigmaaldrich.com A key goal in DEL synthesis is to expand the diversity of molecular shapes and scaffolds beyond traditional flat, aromatic structures. Bicyclo[3.2.0]heptane derivatives are well-suited for this purpose due to their three-dimensional, F(sp³)-rich character, a feature associated with greater clinical success in drug molecules. nih.gov

Recent advances have demonstrated the on-DNA synthesis of complex 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes. nih.govrsc.org This is achieved through a visible light-mediated [2+2] cycloaddition, a reaction compatible with the sensitive DNA tag. nih.gov By incorporating these unique, densely functionalized bicyclic scaffolds into DELs, medicinal chemists can explore novel chemical space, providing new opportunities for the discovery of potent and selective drug candidates against a wide range of biological targets. nih.govrsc.org

Table 2: Application of Bicyclo[3.2.0]heptane Scaffolds in DELs

Feature Description Significance in Drug Discovery Reference
Scaffold 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptane Provides novel, 3D molecular shapes. nih.govrsc.org
Synthesis On-DNA, visible light-mediated [2+2] cycloaddition Compatible with DEL technology, allows for large library creation. nih.gov
F(sp³) Fraction High Associated with increased potency, selectivity, and solubility. nih.gov

| Outcome | Diversification of chemical space | Increases the probability of identifying novel drug candidates. | sigmaaldrich.com |

Development of Novel Mechanophores and Responsive Materials

Mechanophores are molecules that undergo a specific, productive chemical reaction in response to mechanical force. They are at the heart of developing stress-responsive and self-healing materials. The bicyclo[3.2.0]heptane (BCH) framework has been successfully engineered into a novel class of mechanophores. nih.govnih.gov

When incorporated into a polymer chain and subjected to mechanical stress (e.g., via ultrasonication), the BCH mechanophore undergoes a formal retro [2+2] cycloaddition. acs.org This ring-opening reaction generates reactive bis-enone functionalities along the polymer backbone. nih.gov A key advantage of this system is that the activation is "non-scissile," meaning the main polymer chain remains intact. nih.govacs.org The newly formed bis-enones can then participate in constructive bond-forming reactions, such as conjugate additions, which could be harnessed for self-healing applications. acs.org

Furthermore, this mechanochemical transformation is reversible. The bis-enone product can be converted back to the original bicyclo[3.2.0]heptane structure upon exposure to visible light. nih.govacs.org This reversible, switchable reactivity in response to two different stimuli (mechanical force and light) makes BCH mechanophores a promising platform for creating advanced, multi-responsive "smart" materials. acs.org

Table 3: Compound Names Mentioned

Compound Name
6-Pentylbicyclo[3.2.0]hept-6-en-2-one
(rac)-bicyclo[3.2.0]hept-2-en-6-one
2,5-dimethyl-bicyclo-[3.2.0]hept-2-en-7-one
2-oxa-1-azaspiro(bicyclo[3.2.0])heptane
Bicyclo[3.2.0]heptane (BCH)
bis-enone
Providencin
Prostaglandin (B15479496) F2α (PGF2α)
Lineatin

Future Research Directions and Unexplored Avenues for 6 Pentylbicyclo 3.2.0 Hept 6 En 2 One

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The stereocontrolled synthesis of the bicyclo[3.2.0]heptane core is most commonly achieved via intramolecular [2+2] photocycloaddition reactions. mdpi.comnih.gov A primary future objective is to develop synthetic routes to 6-Pentylbicyclo[3.2.0]hept-6-en-2-one that provide precise control over its stereochemistry. The presence of stereocenters at the bridgehead carbons (C1 and C5) necessitates methodologies that can deliver the target molecule in high enantiomeric and diastereomeric purity.

Future investigations should focus on:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the acyclic precursor of the [2+2] cycloaddition could offer a reliable method for inducing facial selectivity during the cyclization. mdpi.com The steric bulk of the pentyl group will likely play a significant role in the stereochemical outcome, a factor that needs to be systematically studied.

Catalytic Asymmetric Synthesis: A more elegant and atom-economical approach would involve the use of chiral catalysts, such as chiral Lewis acids or organocatalysts, to mediate the key bond-forming reactions. Research into identifying suitable catalysts that can effectively control the stereochemistry in the presence of the pentyl substituent is a critical area for exploration.

Enzymatic Resolutions: Biocatalytic methods, including enzymatic reduction of the ketone, have been successfully applied to the parent bicyclo[3.2.0]hept-2-en-6-one for the separation of enantiomers. nih.govrsc.org Screening a variety of microorganisms and isolated enzymes for the stereoselective reduction of racemic this compound could provide access to enantiomerically pure alcohols, which can then be oxidized to the desired enantiopure ketone.

Synthetic Strategy Potential Advantages Key Research Challenges
Chiral AuxiliariesWell-established methodology, predictable outcomes.Stoichiometric use of expensive auxiliaries, additional synthetic steps for attachment and removal.
Catalytic Asymmetric SynthesisHigh efficiency, atom economy, potential for scalability.Catalyst design and optimization, achieving high stereoselectivity with the specific substrate.
Enzymatic ResolutionHigh enantioselectivity, mild reaction conditions.Screening for suitable enzymes, potential for low yields of the desired enantiomer.

Exploration of Novel Reactivity Pathways for the this compound Scaffold

The strained four-membered ring and the enone functionality within the this compound scaffold suggest a rich and diverse reactivity profile that is yet to be explored. Future research should aim to uncover novel transformations of this molecule.

Key areas for investigation include:

Ring-Opening Reactions: The inherent strain of the cyclobutane (B1203170) ring can be exploited in ring-opening reactions initiated by nucleophiles, electrophiles, or transition metals. The influence of the pentyl group on the regioselectivity and stereoselectivity of these reactions is a key question to be answered.

Rearrangement Reactions: The bicyclo[3.2.0]heptane skeleton is known to undergo various skeletal rearrangements, such as the oxy-Cope rearrangement. acs.org Investigating the thermal and acid- or base-catalyzed rearrangements of this compound could lead to the synthesis of novel and complex carbocyclic and heterocyclic systems.

Functionalization of the Enone System: The enone moiety is a versatile functional group that can participate in a wide range of reactions, including conjugate additions, Michael additions, and cycloadditions. A systematic study of these reactions with a variety of reagents will expand the synthetic utility of the title compound.

Investigation of the Impact of the Pentyl Substituent on Photochemical and Thermal Reactivity

The photochemical and thermal behavior of bicyclo[3.2.0]heptenones is a well-documented area of research, with reactions such as electrocyclic ring expansion being of particular interest. rsc.org The presence of the pentyl group at the 6-position is expected to modulate this reactivity in several ways.

Future research should address the following:

Photochemical [2+2] Cycloreversion: Investigating the propensity of this compound to undergo cycloreversion to its acyclic precursor upon irradiation. The quantum yield and the nature of the photoproducts should be compared to the parent system.

Thermal Electrocyclic Ring Expansion: The thermal rearrangement of bicyclo[3.2.0]heptenones can lead to the formation of seven-membered rings. rsc.org A detailed kinetic and mechanistic study of the thermal behavior of this compound will provide insights into the electronic and steric effects of the pentyl group on the activation energy and reaction pathway of this process.

Di-π-methane Rearrangement: This photochemical rearrangement is another potential reaction pathway for bicyclo[3.2.0]heptenones. The influence of the pentyl group on the regioselectivity of this rearrangement would be a valuable area of study.

Advanced Computational Modeling for Precise Reaction Design

The application of computational chemistry can provide a deeper understanding of the structure, reactivity, and spectroscopic properties of this compound, and can guide the design of new experiments.

Future computational studies should focus on:

Conformational Analysis: Determining the preferred conformations of the molecule and the energetic barriers between them. This will be crucial for understanding its reactivity and for designing stereoselective reactions.

Modeling of Reaction Mechanisms: Using density functional theory (DFT) and other high-level computational methods to model the transition states and reaction pathways for the various transformations of the title compound. mdpi.com This can help in predicting the stereochemical outcomes of reactions and in identifying the most promising reaction conditions.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products.

Computational Method Research Application Expected Insights
Density Functional Theory (DFT)Reaction mechanism modeling, transition state analysis.Prediction of product distribution, stereoselectivity, and reaction kinetics.
Molecular Mechanics (MM)Conformational analysis of the pentyl chain and bicyclic core.Identification of low-energy conformers and their populations.
Time-Dependent DFT (TD-DFT)Prediction of electronic transitions and UV-Vis spectra.Understanding of photochemical properties and potential for photophysical applications.

Potential for Derivatization into High-Value Chemical Entities

The this compound scaffold is a promising starting material for the synthesis of a variety of high-value chemical entities. The pentyl group, in particular, may impart desirable lipophilic properties for applications in medicinal chemistry and materials science.

Potential derivatization pathways to be explored include:

Synthesis of Prostaglandin (B15479496) Analogues: The bicyclo[3.2.0]heptenone core is a well-established precursor to prostaglandins. researchgate.net The synthesis of novel prostaglandin analogues bearing a pentyl group could lead to new therapeutic agents with modified biological activities and pharmacokinetic profiles.

Baeyer-Villiger Oxidation: The oxidation of the ketone to the corresponding lactone can provide access to novel bicyclic lactones, which are themselves valuable synthetic intermediates and may possess interesting biological properties. researchgate.net

Conversion to Nitrogen-Containing Heterocycles: The ketone functionality can be transformed into various nitrogen-containing groups, such as oximes, hydrazones, and amines, which can then be used to construct novel heterocyclic systems with potential applications in drug discovery.

Integration into Cascade Reactions for Enhanced Synthetic Efficiency

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for the rapid construction of molecular complexity. The unique structural and functional group arrangement in this compound makes it an ideal candidate for the development of novel cascade sequences.

Future research in this area could focus on:

Tandem Ring-Opening/Cyclization Reactions: Designing cascade reactions that are initiated by the stereoselective opening of the cyclobutane ring, followed by a subsequent cyclization to form a new ring system.

Radical-Mediated Cascades: Utilizing the alkene and ketone functionalities to initiate radical cascades that can lead to the formation of polycyclic structures in a single step.

Organocatalytic Cascades: Developing new organocatalytic methods that can promote a sequence of reactions, such as a Michael addition followed by an intramolecular aldol (B89426) condensation, to build molecular complexity in a highly controlled manner.

Q & A

Q. What are the established synthetic pathways for 6-pentylbicyclo[3.2.0]hept-6-EN-2-one, and what challenges arise during its purification?

Methodological Answer: The compound’s bicyclic structure necessitates multi-step synthesis, often involving cycloaddition or ring-closing metathesis. Key challenges include controlling stereochemistry and isolating intermediates due to similar boiling points of byproducts. Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is typically employed, but GC-MS analysis is critical to verify purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

Methodological Answer: Prioritize 13C^{13}\text{C} NMR to resolve quaternary carbons in the bicyclic core, complemented by DEPT-135 for CH2_2/CH3_3 differentiation. IR analysis should focus on carbonyl stretching (~1700 cm1^{-1}) and alkene C-H bends. High-resolution mass spectrometry (HRMS) with electron ionization (EI) ensures molecular formula validation. Cross-referencing with analogous bicyclic ketones (e.g., fenchone derivatives) is advised .

Q. What biological activity screening strategies are applicable for this compound, given its structural complexity?

Methodological Answer: Use in vitro assays targeting enzymes or receptors with known interactions to bicyclic ketones (e.g., monoamine oxidase or cytochrome P450). Dose-response curves should account for potential stereospecific effects. Include positive controls (e.g., structurally similar bioactive compounds) and validate results with triplicate trials to address variability .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) resolve discrepancies between predicted and observed reactivity of this compound?

Methodological Answer: Perform density functional theory (DFT) calculations to model transition states during ring-opening reactions. Compare HOMO/LUMO surfaces with experimental electrophilic addition data. For docking studies, use AutoDock Vina with flexible ligand parameters to account for the compound’s conformational rigidity. Validate computational predictions with kinetic isotope effect (KIE) experiments .

Q. What experimental designs minimize confounding variables when studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Employ a factorial design (pH 2–12, 25–80°C) with LC-MS monitoring of degradation products. Include a buffered control group and use Arrhenius plots to extrapolate shelf-life. Statistical tools like ANOVA should identify significant interactions between variables. Pre-equilibrate solutions to avoid kinetic artifacts .

Q. How should researchers address contradictory data in the literature regarding the compound’s enantiomeric excess (EE) in asymmetric synthesis?

Methodological Answer: Re-evaluate chiral stationary phases (CSPs) used in HPLC—compare cellulose vs. amylose derivatives. Validate EE measurements with polarimetry and circular dichroism (CD). Publish raw chromatograms and statistical confidence intervals to clarify discrepancies. Consider solvent polarity effects on CSP performance .

Methodological and Analytical Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: Refer to GHS classifications for analogous bicyclic ketones (e.g., H302, H315, H319). Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) must include nitrile gloves and chemical goggles. Establish emergency procedures for dermal exposure, referencing SDS templates for structurally related compounds .

Q. How can researchers optimize reaction yields while minimizing environmental impact?

Methodological Answer: Apply green chemistry principles: replace halogenated solvents with cyclopentyl methyl ether (CPME) or bio-based alternatives. Use catalytic asymmetric synthesis to reduce stoichiometric waste. Lifecycle assessment (LCA) tools can quantify the environmental footprint of synthetic routes .

Data Presentation and Peer Review

Q. What criteria ensure rigorous peer review of studies involving this compound?

Methodological Answer: Disclose all synthetic procedures, including failed attempts, to aid reproducibility. Provide raw spectral data in supplementary materials. Address reviewer concerns about stereochemical assignments by sharing NOESY/ROESY correlations. Follow IUPAC nomenclature consistently to avoid ambiguity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.